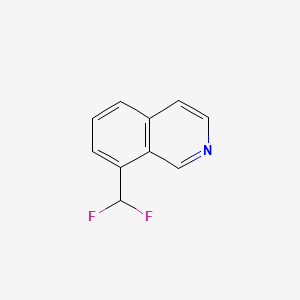

8-(Difluoromethyl)isoquinoline

Beschreibung

Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. amerigoscientific.comrsc.org Its structural motif is embedded in a vast array of naturally occurring alkaloids, including the well-known compounds morphine and codeine, which are derived from the opium poppy. amerigoscientific.comwikipedia.org These natural products and their synthetic derivatives have long been a source of therapeutic agents, demonstrating a wide range of pharmacological activities such as analgesic, anti-inflammatory, antimicrobial, and anticancer properties. amerigoscientific.comnih.gov

In organic synthesis, the construction of the isoquinoline framework presents a compelling challenge that has spurred the development of numerous synthetic methodologies beyond traditional reactions like the Pictet-Spengler and Bischler-Napieralski syntheses. nih.gov Modern approaches, including transition metal-mediated cascade reactions and organocatalytic methods, have expanded the toolkit for creating diverse and complex isoquinoline derivatives. nih.gov This structural diversity is paramount in medicinal chemistry, where isoquinolines are considered "privileged structures" that can serve as templates for drug discovery. rsc.orgnih.gov Their ability to interact with a multitude of biological targets has led to their use in developing treatments for a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govrsc.org The continuous exploration of isoquinoline chemistry opens new avenues for designing novel therapeutic agents and functional materials. amerigoscientific.comnih.gov

Role of Fluorinated Motifs in Modulating Molecular Properties and Biological Activity

The introduction of fluorine and fluorinated groups into organic molecules is a widely employed strategy in modern drug design to enhance a compound's pharmacological profile. nih.govtandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's physicochemical and biological characteristics. nih.govacs.org

Strategically placed fluorine atoms can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov For instance, fluorination can block sites of metabolic oxidation, leading to improved metabolic stability and increased bioavailability. nih.gov The electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target. sci-hub.se Furthermore, fluorinated motifs can act as bioisosteres for other atoms or functional groups, such as hydrogen, hydroxyl, or methyl groups, allowing for fine-tuning of a molecule's shape, conformation, and electronic properties to improve its potency and selectivity. acs.orgnih.gov This versatility has made fluorine a key element in the development of a wide range of pharmaceuticals.

Specific Focus on the Difluoromethyl Group within Isoquinoline Scaffolds

The difluoromethyl (CF2H) group has garnered significant attention in medicinal chemistry as a valuable substituent for modulating molecular properties. nih.govtandfonline.com When incorporated into the isoquinoline scaffold, the CF2H group can impart a unique combination of steric and electronic effects. It is considered a lipophilic hydrogen bond donor, a characteristic that can enhance interactions with biological targets. nih.govtandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(difluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXOFHISZHOFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Reaction Pathway Elucidation

Radical Intermediates and Cascade Processes in Difluoromethylation

The introduction of a difluoromethyl (CF2H) group onto an isoquinoline (B145761) scaffold often proceeds through a radical pathway. These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. nih.govmdpi.com This highly reactive species then engages in a series of steps, often a cascade process, to yield the final product.

A common strategy involves the generation of the •CF2H radical from reagents like S-(difluoromethyl)diarylsulfonium salts or sodium difluoromethanesulfinate (CF2HSO2Na) under photoredox or chemical initiation conditions. nih.govmdpi.comacs.org For instance, visible light photocatalysis can excite a photocatalyst, which then reduces the difluoromethyl source to generate the •CF2H radical. nih.govmdpi.com

Once formed, the difluoromethyl radical adds to a suitable acceptor on the isoquinoline precursor. In many synthetic strategies for related heterocyclic systems, this acceptor is an alkene or another unsaturated moiety. acs.orgacs.org This addition creates a new carbon-centered radical intermediate. acs.orgbeilstein-journals.org This intermediate can then undergo an intramolecular cyclization, a key step in a cascade reaction, to form the heterocyclic core. acs.orgnih.gov Subsequent oxidation and deprotonation steps then lead to the aromatic difluoromethylated isoquinoline derivative. mdpi.comnih.gov

Control experiments often provide evidence for these radical mechanisms. The suppression of the reaction in the presence of radical scavengers like TEMPO is a strong indicator of a radical pathway. beilstein-journals.org Furthermore, radical clock experiments can help to elucidate the nature and lifetime of the radical intermediates involved. cas.cn

Transition State Analysis and Energy Profiles through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways and transition states involved in the synthesis of compounds like 8-(difluoromethyl)isoquinoline. nih.govwhiterose.ac.uk These studies provide valuable insights into reaction feasibility, regioselectivity, and the roles of catalysts and other additives at a molecular level.

Transition state analysis helps to identify the energy barriers associated with different steps in the reaction mechanism. For example, in a radical cascade cyclization, computational models can determine the activation energies for the initial radical addition, the subsequent intramolecular cyclization, and any rearrangement or elimination steps. nih.gov By comparing the energy profiles of different potential pathways, researchers can predict the most likely reaction mechanism.

For instance, in the synthesis of related fluorinated heterocycles, DFT calculations have been used to understand the preference for a specific regioisomer. whiterose.ac.uk In the context of this compound, computational studies could clarify why the difluoromethyl group is introduced at the C8 position over other possible sites on the isoquinoline ring. These calculations can model the interaction between the difluoromethyl radical and the isoquinoline substrate, revealing the electronic and steric factors that govern the regioselectivity of the addition.

Furthermore, computational models can shed light on the stereoselectivity of these reactions, which is crucial when chiral centers are formed. whiterose.ac.uk By analyzing the transition state structures leading to different stereoisomers, the origins of enantioselectivity or diastereoselectivity can be understood, guiding the design of more effective chiral catalysts or reaction conditions.

Role of Catalysts and Oxidants in Difluoromethylation Reactions

Catalysts:

Transition Metal Catalysts: Metals like copper, palladium, rhodium, and cobalt are frequently employed in the synthesis of isoquinolines and their derivatives. niscpr.res.inmdpi.comnih.gov In the context of difluoromethylation, these metals can facilitate the generation of radical species or participate in cross-coupling reactions. For example, iron catalysts have been used for the difluoromethylation of arylzincs, proceeding through a proposed catalytic cycle involving the formation of a difluoromethyl radical. cas.cn Palladium catalysts are well-known for their role in Larock isoquinoline synthesis, which involves a cyclization/cross-coupling cascade. acs.org

Photoredox Catalysts: Visible-light photoredox catalysis has emerged as a powerful and green method for initiating radical reactions. nih.govresearchgate.net Organic dyes like Eosin B or iridium-based complexes can absorb visible light and initiate an electron transfer process to generate the difluoromethyl radical from a suitable precursor. acs.orgresearchgate.net This method offers mild reaction conditions and avoids the use of stoichiometric and often toxic metal oxidants. nih.gov

Acid Catalysts: In some approaches, acids like benzoic acid can act as catalysts to activate the isoquinoline ring towards nucleophilic attack, facilitating subsequent alkylation reactions. acs.org

Oxidants:

Oxidants are often necessary to complete the catalytic cycle or to facilitate the final aromatization step.

Inorganic Oxidants: Persulfates, such as ammonium (B1175870) persulfate ((NH4)2S2O8), are commonly used to generate radical intermediates through decarboxylation or other oxidative processes. acs.org Silver salts, like silver nitrate (B79036) or silver carbonate, can also act as oxidants or co-catalysts in these transformations. acs.orgmdpi.com

Organic Oxidants: Reagents like 2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (TEMPO+BF4-) can be used as oxidants in the difluoromethylation of tetrahydroisoquinolines. nih.gov In some photoredox catalytic cycles, molecular oxygen from the air can serve as the terminal oxidant, making the process more environmentally friendly. nih.govresearchgate.net

Hypervalent Iodine Reagents: Phenyliodine bis(trifluoroacetate) (PIFA) is a powerful oxidant used in the synthesis of isoquinoline N-oxides, which can be precursors to functionalized isoquinolines. nih.govmdpi.com

The interplay between the catalyst and the oxidant is crucial for the success of the reaction. The selection of the appropriate combination depends on the specific substrate and the desired transformation.

Solvent Effects and Reaction Condition Optimization in Difluoromethylation Protocols

The optimization of reaction conditions, including the choice of solvent, temperature, and reagent stoichiometry, is critical for achieving high yields and selectivity in the synthesis of this compound and related compounds. acs.org

Solvent Effects:

The solvent can have a profound impact on the reaction pathway and outcome.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are frequently used in radical cascade reactions. acs.orgmdpi.com Their ability to dissolve a wide range of reagents and stabilize charged intermediates can be beneficial. However, in some cases, DMF can have a negative effect on product purity. mdpi.com

Nonpolar Solvents: In certain reactions, particularly those where diastereoselectivity is a concern, nonpolar solvents like toluene (B28343) can be advantageous. cas.cn They can influence the conformation of transition states and lead to improved stereochemical control.

Fluorinated Solvents: Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be excellent solvents for certain oxidative cyclizations, potentially by stabilizing reactive cationic intermediates. nih.gov

Green Solvents: In line with the principles of green chemistry, efforts are being made to use more environmentally benign solvents like water or biodegradable solvents such as polyethylene (B3416737) glycol (PEG). niscpr.res.inmdpi.com

Reaction Condition Optimization:

A systematic approach to optimizing reaction conditions is essential. This often involves screening various parameters:

| Parameter | Typical Range/Options | Rationale |

| Temperature | Room temperature to >100 °C | Influences reaction rate and can affect selectivity. Milder temperatures are often preferred to minimize side reactions. acs.org |

| Reaction Time | Minutes to several hours | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product decomposition. |

| Reagent Stoichiometry | Catalytic amounts to multiple equivalents | The ratio of substrate, catalyst, oxidant, and difluoromethylating agent must be carefully controlled to maximize yield and minimize waste. acs.orgacs.org |

| Atmosphere | Inert (e.g., Argon) or Air | Some reactions are air-sensitive and require an inert atmosphere, while others utilize oxygen from the air as a green oxidant. acs.orgresearchgate.net |

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently optimize multiple reaction parameters simultaneously, leading to improved yields and a better understanding of the interplay between different variables. acs.org

Computational and Theoretical Chemistry of 8 Difluoromethyl Isoquinoline and Its Analogues

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the intricacies of molecular systems. rsc.orgnrel.gov These methods have been widely applied to isoquinoline (B145761) and its derivatives to elucidate their structural and electronic characteristics. tandfonline.comimist.ma

For instance, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been employed to study the structure and vibrational spectra of isoquinoline, the parent compound of 8-(difluoromethyl)isoquinoline. tandfonline.com Such studies provide a foundational understanding of the core isoquinoline scaffold. The introduction of substituents, such as the difluoromethyl group at the 8th position, significantly influences the electronic distribution and reactivity of the molecule. While specific DFT studies on this compound are not extensively documented in the provided results, the principles from studies on analogous substituted isoquinolines are directly applicable. acs.org

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgpythoninchemistry.org It provides a landscape of all possible conformations and the energy barriers between them. umn.edu For a molecule like this compound, the PES would be a high-dimensional surface representing the energy changes associated with bond rotations, particularly around the bond connecting the difluoromethyl group to the isoquinoline ring, as well as ring puckering and other intramolecular motions.

Exploring the PES helps identify the most stable conformations (global and local minima) and the transition states that connect them. pythoninchemistry.orgumn.edu This information is critical for understanding the molecule's flexibility and the pathways of conformational changes. For example, in the study of related heterocyclic systems, DFT calculations have been used to determine the relative stability of different diastereomers by comparing their positions on the potential energy surface. mdpi.com While direct exploration of the PES for this compound is not detailed in the search results, the methodologies are well-established for similar molecules. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical behavior. bccampus.ca Quantum chemical calculations provide a wealth of information about the electronic distribution, including molecular orbitals, atomic charges, and spin densities. nrel.gov Key descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller gap generally suggests higher reactivity. For the parent isoquinoline molecule, DFT calculations have determined the HOMO-LUMO gap to be approximately 3.78 eV, indicating a stable molecule. tandfonline.com The introduction of a difluoromethyl group at the 8-position would be expected to alter this value due to its electron-withdrawing nature.

Other reactivity descriptors that can be calculated include:

Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate an electron. umn.edu

Chemical Hardness and Softness: These concepts help in predicting the nature of interactions between molecules. tandfonline.com

Electrophilicity and Nucleophilicity Indices: These provide a quantitative measure of a molecule's tendency to act as an electrophile or a nucleophile.

These descriptors are instrumental in predicting how this compound might interact with other reagents and biological targets.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. tandfonline.comnih.gov For this compound and its analogues, molecular modeling is essential for understanding their three-dimensional shapes and preferred conformations. nih.gov

Molecular mechanics force fields are often used for rapid conformational searches, while higher-level quantum mechanics methods like DFT can be used to refine the energies of the most stable conformers. This combined approach provides a detailed picture of the conformational landscape of the molecule.

Prediction of Reaction Pathways and Selectivity

A significant application of computational chemistry is the prediction of reaction pathways and the selectivity of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely mechanism for a given transformation. researchgate.netresearchgate.net

For isoquinoline derivatives, computational studies have been used to investigate various reaction types, including:

Cycloaddition Reactions: DFT calculations can elucidate the mechanism of cycloaddition reactions involving the isoquinoline core. nih.gov

Dearomatization Reactions: The pathways of nucleophilic dearomatization of isoquinolines have been studied computationally to understand the role of catalysts and the factors controlling regioselectivity. acs.orgnih.gov

C-H Functionalization: Computational investigations into transition metal-catalyzed C-H functionalization reactions provide insights into the reaction mechanisms. nih.gov

Carbothiolation Reactions: Rhodium-catalyzed carbothiolation has been used to synthesize substituted isoquinolines, with the reaction scope being investigated. acs.org

While specific studies on the reaction pathways of this compound were not found, the established computational methodologies can be readily applied to predict its reactivity in various chemical transformations. For example, understanding the electronic properties of the C-H bonds on the isoquinoline ring, as influenced by the difluoromethyl group, can help predict the regioselectivity of electrophilic aromatic substitution or metal-catalyzed C-H activation reactions.

Biological Activity and Structure Activity Relationship Sar Studies of Difluoromethylated Isoquinoline Derivatives in Preclinical Research

Enzyme Inhibition Studies (in vitro)

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. frontiersin.orgmdpi.com Its activity is a significant virulence factor for certain pathogens, such as Helicobacter pylori, making it a target for the development of inhibitors to treat conditions like gastritis and peptic ulcers. frontiersin.orgnih.gov

While research has been conducted on various heterocyclic compounds as urease inhibitors, including those with thiourea, urea, and quinoline (B57606) scaffolds, specific data on the inhibitory activity of 8-(difluoromethyl)isoquinoline is not extensively available in the reviewed literature. researchgate.netnih.govresearchgate.net However, studies on related fluorinated compounds provide insights into potential structure-activity relationships (SAR). For instance, research on 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives showed that analogues bearing strong electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2) were excellent inhibitors of urease, with some compounds demonstrating greater potency than the standard drug, thiourea. nih.gov Specifically, an analog with 3-CF3 and 5-NO2 groups on the aryl ring was the most active inhibitor in the series. nih.gov This suggests that the electronegative nature of fluorine-containing substituents can be beneficial for urease inhibition.

Studies on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues identified several potent urease inhibitors, though none contained a difluoromethyl group. researchgate.net The SAR for this series indicated that electron-donating groups tended to enhance activity. researchgate.net

Table 1: Urease Inhibitory Activity of Selected Fluorinated Heterocyclic Derivatives

| Compound | Description | IC₅₀ (µM) | Source |

|---|---|---|---|

| Analog 4i | 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivative with 3-CF₃ & 5-NO₂ substitution | 5.68 ± 1.66 | nih.gov |

| Analog 4o | 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivative with 2-CF₃ & 5-NO₂ substitution | 7.11 ± 1.24 | nih.gov |

| Thiourea | Standard Inhibitor | 21.37 ± 1.76 | nih.gov |

Leucine (B10760876) Aminopeptidase (B13392206) Inhibition

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the removal of N-terminal leucine residues from peptides and proteins. mdpi.comucanr.edu They are implicated in various pathological conditions, including cancer, making them a target for therapeutic intervention. mdpi.com

Direct experimental data on the inhibition of leucine aminopeptidase by this compound is limited in the available literature. However, the broader class of isoquinoline (B145761) derivatives has been explored as potential LAP inhibitors. Theoretical studies involving 3D-quantitative structure-activity relationship (3D-QSAR) models have been conducted on dihydroisoquinoline derivatives and newly designed isoquinoline derivatives containing phosphonic or phosphinic acid moieties to predict their LAP inhibitory activity. mdpi.comresearchgate.net These computational studies suggest that compounds with a 3,4-dihydroisoquinoline (B110456) scaffold have the potential to be active LAP inhibitors. mdpi.com

Research on phosphorus-containing transition-state analogue inhibitors has shown that N-benzylation of these inhibitors can be favorable for inhibiting LAP from barley seeds, with a 4-nitro substituted derivative being the most potent in its series. mdpi.com In contrast, for porcine kidney LAP, this modification was not generally beneficial. mdpi.com Bestatin is a known slow-binding, competitive inhibitor of leucine aminopeptidase. nih.gov

Phosphodiesterase-4 (PDE-4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Inhibition of PDE4 raises intracellular cAMP levels, which in turn mediates anti-inflammatory effects. nih.gov Consequently, PDE4 inhibitors are investigated for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govnih.gov The PDE4 family has four main isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. nih.gov

Derivatives of the isoquinoline scaffold have emerged as a promising class of PDE4 inhibitors. A series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives were developed as potential selective PDE4B inhibitors. nih.gov Structure-activity relationship studies on these compounds indicated that substituting the C-3 side chain phenyl ring with a methoxy (B1213986) group or a halogen atom at the ortho-position was beneficial for both inhibitory activity and selectivity for the PDE4B isoform. nih.gov

Furthermore, structure-aided design led to the identification of tetrahydro-isoquinolines as novel PDE4 inhibitors for the potential treatment of psoriasis. rcsb.org This work resulted in a lead compound with high potency, selectivity, and impressive in vivo efficacy with topical application. rcsb.org More recently, a new class of isoquinolone derivatives has been reported as next-generation PDE4 inhibitors, with one compound, 1l , identified as a promising hit with selectivity for PDE4B over PDE4D. nih.gov The SAR for this series suggested that an allyl group at the C-4 position improved PDE4B inhibition. nih.gov

Table 2: PDE4B Inhibitory Activity of a Selected Isoquinolone Derivative

| Compound | Description | IC₅₀ (µM) | Source |

|---|

| 1l | Isoquinolone derivative | ~1.4-6.2 | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and various CA isoforms are established drug targets. For instance, inhibitors are used as diuretics and anti-glaucoma agents, and isoform-selective inhibitors are being investigated for cancer and neurological disorders. unime.it

While direct inhibition data for this compound is not prominent, studies on related structures highlight the potential of this chemical space. A study of a library of aromatic difluoromethanesulfonamides reported their inhibitory activity against several human CA isozymes (hCA I, II, VA, and IX). nih.gov These compounds were generally moderate inhibitors, but some, like 3-bromophenyl-difluoromethanesulfonamide, showed a trend towards selective inhibition of the mitochondrial isoform CA VA, suggesting they could be leads for developing isoform-selective inhibitors. nih.gov This demonstrates that the difluoromethyl group is compatible with CA inhibition. nih.govrsc.org

Other research has focused on isoquinoline-based sulfonamides. A series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides were designed and synthesized. nih.gov Among them, a derivative with a 6,7-dihydroxy-1-phenyl substitution showed remarkable inhibition of the brain-expressed hCA VII with a Ki of 0.20 nM and high selectivity over the more ubiquitous hCA I and II isoforms. nih.gov Similarly, dimethoxy isoquinoline derivatives have been identified as potent and selective inhibitors of hCA VII. unime.it

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Derivatives

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|

| 3-Bromophenyl-difluoromethanesulfonamide | hCA VA | 160 nM | nih.gov |

| 3-Bromophenyl-difluoromethanesulfonamide | hCA II | 565 nM | nih.gov |

| (R,S)-4-(6,7-dihydroxy-1-phenyl-3,4-tetrahydroisoquinoline-1H-2-carbonyl)benzenesulfonamide (30 ) | hCA VII | 0.20 nM | nih.gov |

Topoisomerase Inhibition

Topoisomerases are nuclear enzymes that manage DNA topology and are essential for processes like DNA replication. wikipedia.org They are validated targets for cancer therapy, and inhibitors are classified as either poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. wikipedia.orgnih.gov

The indenoisoquinoline scaffold, a more complex derivative of isoquinoline, has been extensively studied for topoisomerase I (Top1) inhibition. nih.govacs.org Research has focused on replacing a potentially genotoxic 3-nitro group with halogen substituents like chloro and fluoro groups. nih.gov These 3-chloro and 3-fluoro 7-azaindenoisoquinolines exhibited high Top1 inhibitory activity and potent cytotoxicity in human cancer cell cultures. nih.gov Further SAR studies on fluorinated and chlorinated indenoisoquinolines indicated that adding a second fluorine or chlorine atom at the 2-position could be tolerated and potentially improve π-π stacking interactions with DNA base pairs. nih.gov

In a different approach, 3-arylisoquinoline derivatives were designed as dual inhibitors of topoisomerase I and II. nih.gov One compound from this series demonstrated potent dual inhibitory effects, being more active against topoisomerase II than the positive control drug etoposide. nih.gov Molecular docking and DNA unwinding experiments confirmed that this compound could intercalate between DNA base pairs, leading to DNA damage and inducing apoptosis in cancer cells. nih.gov

Table 4: Topoisomerase Inhibitory Profile of Selected Isoquinoline Derivatives

| Compound Class | Target | Activity | Source |

|---|---|---|---|

| Fluorinated Indenoisoquinolines | Topoisomerase I | Potent poisons and cytotoxic agents | nih.govnih.gov |

| 3-Arylisoquinoline (Compound 7 ) | Topoisomerase I & II | Dual inhibitor; stronger against Topo II than etoposide | nih.gov |

Cyclin-Dependent Kinase (CDK8/19) Inhibition

Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex, which regulates gene transcription by RNA polymerase II. enzymlogic.com CDK8 has been identified as an oncogene in certain cancers, such as colorectal cancer, making these kinases attractive targets for drug development. acs.org

The isoquinoline scaffold has proven to be a highly effective core for developing potent and selective CDK8/19 inhibitors. Through a scaffold-hopping approach from a pyridine-based inhibitor, researchers discovered series of 2,8-disubstituted-1,6-naphthyridines and 4,6-disubstituted-isoquinolines that act as dual CDK8/19 ligands. acs.org X-ray crystallography confirmed that these inhibitors bind to the ATP-binding site of CDK8. acs.org A significant challenge with these scaffolds was rapid metabolism by aldehyde oxidase (AO). This was successfully addressed by introducing an amino group at the C1 position of the isoquinoline ring, which blocked the metabolic pathway and improved pharmacokinetic properties. acs.org

The natural product Cortistatin A, a steroidal alkaloid containing an isoquinoline moiety, is a highly potent and selective ATP-competitive inhibitor of CDK8. uio.no Structural studies revealed that the nitrogen atom of the isoquinoline ring is crucial for binding, as it forms a hydrogen bond with the hinge region of the kinase. uio.no Inspired by this, new synthetic steroids incorporating this feature have been designed, leading to compounds with low nanomolar inhibitory activity against CDK8. uio.no

Table 5: CDK8/19 Inhibitory Activity of Selected Isoquinoline-Based Compounds

| Compound | Description | Target | Activity (Kd or IC₅₀) | Source |

|---|---|---|---|---|

| Cortistatin A | Natural Product | CDK8 | Kd = 17 nM | uio.no |

| Compound 51 | C1-amino-4,6-disubstituted-isoquinoline | CDK8 | IC₅₀ = 3 nM | acs.org |

| Compound 59 | C1-amino-4,6-disubstituted-isoquinoline | CDK8 | IC₅₀ = 4 nM | acs.org |

| Senexin C | Quinoline-based derivative | CDK8/19 | Longer residence time than Senexin B | enzymlogic.com |

Monoamine Oxidase (MAO) Inhibition (general isoquinoline)

Isoquinoline derivatives have been identified as reversible and time-independent inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), often displaying a notable selectivity for MAO-A. nih.gov A study of various isoquinoline classes, including N-methylisoquinolinium ions, revealed them to be the most potent MAO-A inhibitors. nih.gov Specifically, N-methyl-6-methoxyisoquinolinium ion was identified as a powerful and competitive inhibitor of MAO-A with an IC50 value of 0.81 microM. nih.gov

In the context of MAO-B, certain 4-organoseleno-isoquinolines have demonstrated selective and reversible inhibitory activity. researchgate.netresearchgate.net For instance, 3-phenyl-4-(phenylseleno) isoquinoline (PSI) was found to be a selective and reversible MAO-B inhibitor with a Ki of 7.07 μM. researchgate.net Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring attached to selenium were critical for MAO-B inhibitory activity, with a 4-fluoro substitution being particularly effective. researchgate.net

The mechanism of inhibition for these isoquinoline derivatives often involves competitive binding to the active site of the enzyme. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have highlighted the significance of steric, lipophilic, and polar interactions in determining the MAO-A inhibitory potency of these compounds. nih.gov

Table 1: MAO Inhibition by Isoquinoline Derivatives

| Compound Class/Name | Target | Inhibition Type | Potency (IC50/Ki) | Selectivity | Reference |

|---|---|---|---|---|---|

| N-methylisoquinolinium ions | MAO-A | Competitive, Reversible | Potent | MAO-A selective | nih.gov |

| N-methyl-6-methoxyisoquinolinium ion | MAO-A | Competitive | IC50 = 0.81 µM | nih.gov | |

| 4-Organoseleno-isoquinolines | MAO-B | Reversible, Mixed | MAO-B selective | researchgate.net | |

| 3-phenyl-4-(phenylseleno) isoquinoline (PSI) | MAO-B | Reversible | Ki = 7.07 µM | MAO-B selective | researchgate.net |

| Substituted isoquinoline derivative 2b | MAO-B | IC50 = 82.41 µM | MAO-B selective | researchgate.net |

Inhibition of NF-κB Pathway

Isoquinoline derivatives have demonstrated significant anti-inflammatory properties through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. researchgate.netmdpi.com The NF-κB pathway is a critical mediator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases. researchgate.net

In preclinical studies, novel isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.com One such derivative, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), effectively attenuated the LPS-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of IκB. mdpi.com This compound also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further highlighting its anti-inflammatory potential. mdpi.com

Furthermore, another novel isoquinoline derivative, CYY054c, was found to inhibit LPS-induced NF-κB expression in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net The anti-inflammatory and anti-migratory effects of these isoquinoline derivatives are mediated through the inhibition of the MAPKs/NF-κB signaling pathway, suggesting that mitogen-activated protein kinases (MAPKs) may act as upstream regulators of NF-κB in this context. mdpi.com

The natural isoquinoline alkaloid berberine (B55584) has also been shown to inhibit the NF-κB pathway. explorationpub.com It achieves this by suppressing the phosphorylation of NF-κB p65 and IκBα. explorationpub.com This inhibitory action contributes to its broader anti-inflammatory effects. explorationpub.com

Table 2: Inhibition of NF-κB Pathway by Isoquinoline Derivatives

| Compound | Cell Line/Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | BV2 microglial cells | Suppressed pro-inflammatory mediators (IL-6, TNF-α, NO); Inhibited cell migration. | Inhibited IκB phosphorylation and NF-κB nuclear translocation; Inhibited MAPKs phosphorylation. | mdpi.com |

| CYY054c | Macrophages; Rat model of endotoxemia | Reduced release of TNF-α, IL-1β, IL-6; Decreased iNOS and COX-2 expression. | Inhibited LPS-induced NF-κB expression. | researchgate.net |

| Berberine | RAW264.7 macrophages | Lowered pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Inhibited COX-2 and iNOS mRNA expression. | Inhibited NF-κB p65 and IκBα phosphorylation. | explorationpub.com |

| 4H-isoquinoline-1,3-dione | Hodgkin lymphoma cell lines | Selectively killed Hodgkin lymphoma cells. | NIK inhibitor. | mdpi.com |

Receptor Modulation and Binding Studies (in vitro)

β-Adrenergic Receptor Antagonism

Certain isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines, have been recognized for their ability to act as antagonists of β-adrenergic receptors. eburon-organics.comgoogle.com These receptors are key components of the sympathetic nervous system and are involved in regulating cardiac function and blood pressure. revespcardiol.org The antagonism of β-adrenergic receptors by these compounds suggests their potential therapeutic application in cardiovascular diseases. eburon-organics.comrevespcardiol.org

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (in vitro/preclinical models)

A broad range of isoquinoline derivatives have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines in preclinical studies. researchgate.netresearchgate.netresearchgate.net Naturally occurring isoquinoline alkaloids, as well as synthetic analogs, have shown remarkable cytotoxic potency. researchgate.netnih.gov For example, the isoquinoline alkaloid berberine can eliminate various types of human cancer cells in a manner dependent on concentration and duration. xiahepublishing.com Similarly, certain isoquinoline-1-carboxamide derivatives have been shown to inhibit the proliferation of human ovarian cancer cells in a concentration-dependent manner. nih.gov

The cytotoxic activity of isoquinoline alkaloids and extracts from plants like Mahonia aquifolium has been demonstrated against human melanoma and squamous cell carcinoma cell lines, with some extracts showing higher potency than standard chemotherapeutic drugs. nih.govmdpi.com Furthermore, isoquinolinequinone N-oxide derivatives have exhibited nanomolar GI50 values against a panel of human tumor cell lines, with some showing selectivity for multidrug-resistant (MDR) cells. acs.orgnih.gov The antiproliferative activity of these compounds is often associated with their ability to induce cell death through various mechanisms. researchgate.netnih.gov

Table 4: Antiproliferative and Cytotoxic Activity of Isoquinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Berberine (Isoquinoline alkaloid) | Various human cancer cells | Concentration- and duration-dependent cytotoxicity. | xiahepublishing.com |

| Isoquinoline-1-carboxamides (B01002, C26001) | SKOV3 (ovarian cancer) | Concentration-dependent inhibition of proliferation (IC50 of 7.65 and 11.68 µg/mL, respectively). | nih.gov |

| Mahonia aquifolium extracts (containing isoquinoline alkaloids) | Melanoma, Squamous cell carcinoma | Higher cytotoxic potency than some standard chemotherapeutics. | nih.govmdpi.com |

| Isoquinolinequinone N-oxides | Human tumor cell lines (including MDR) | Nanomolar GI50 values; some with selectivity for MDR cells. | acs.orgnih.gov |

| 5,6-dihydroindolo[2,1-alpha]isoquinolines | MDA-MB 231, MCF-7 (breast cancer) | Inhibition of cell growth. | nih.govacs.org |

| Isoquinoline derivative F10 | Four human cancer cell lines | Robust antiproliferation activity. | nih.gov |

Mechanisms of Action: Apoptosis Induction, DNA Fragmentation, Cell Cycle Arrest, Tubulin Polymerization Inhibition, Interruption of Cell Migration

The anticancer effects of isoquinoline derivatives are mediated through a variety of mechanisms, leading to the inhibition of cancer cell growth and induction of cell death. researchgate.netresearchgate.net

Apoptosis Induction and DNA Fragmentation: Many isoquinoline derivatives induce apoptosis, a form of programmed cell death, in cancer cells. researchgate.netnih.gov The natural alkaloid berberine, for instance, triggers apoptosis through both extrinsic and intrinsic pathways, leading to DNA fragmentation. xiahepublishing.comiiarjournals.org This is often characterized by the activation of caspases, such as caspase-3, -8, and -9. iiarjournals.org Some isoquinoline derivatives have been shown to induce the expression of pro-apoptotic proteins like BAD while decreasing anti-apoptotic proteins like Bcl-2. iiarjournals.org

Cell Cycle Arrest: Isoquinoline compounds can also exert their antiproliferative effects by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating. researchgate.netnih.gov For example, some isoquinolinequinone N-oxide derivatives have been shown to cause alterations in the cell cycle profile of cancer cells. acs.orgnih.gov

Tubulin Polymerization Inhibition: A significant mechanism of action for some isoquinoline derivatives is the inhibition of tubulin polymerization. researchgate.netnih.govacs.org Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. nih.govacs.org By disrupting tubulin polymerization, these compounds can arrest the cell cycle and inhibit cancer cell growth. nih.govacs.org For instance, certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. nih.govacs.org The (+)-isomers of some of these compounds displayed potent inhibitory activity with IC50 values in the low micromolar range. nih.govacs.org

Interruption of Cell Migration: Isoquinoline derivatives can also inhibit the migration and invasion of cancer cells, which are critical steps in metastasis. researchgate.netxiahepublishing.com Berberine has been shown to suppress cell migration and invasion in different types of cancer cells. xiahepublishing.com

Table 5: Mechanisms of Action of Isoquinoline Derivatives in Cancer Cells

| Mechanism of Action | Key Findings | Example Compound/Class | Reference |

|---|---|---|---|

| Apoptosis Induction & DNA Fragmentation | Induction of extrinsic and intrinsic pathways; Caspase activation; DNA fragmentation. | Berberine, Isoquinoline-1-carboxamides | xiahepublishing.comiiarjournals.org |

| Cell Cycle Arrest | Alterations in cell cycle profile. | Isoquinolinequinone N-oxides | researchgate.netacs.orgnih.gov |

| Tubulin Polymerization Inhibition | Inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. | 5,6-dihydroindolo[2,1-alpha]isoquinolines | nih.govacs.org |

| Interruption of Cell Migration | Suppression of cell migration and invasion. | Berberine | researchgate.netxiahepublishing.com |

Antimicrobial Activity (in vitro)

The introduction of a difluoromethyl group into the isoquinoline scaffold has been a key strategy in the development of novel antimicrobial agents. This structural modification can significantly influence the compound's potency and spectrum of activity against various pathogens.

Antibacterial Activity

Derivatives of isoquinoline have been explored for their antibacterial properties against a range of Gram-positive bacteria. mdpi.com A new class of alkynyl isoquinolines demonstrated potent bactericidal activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com Structure-activity relationship (SAR) studies indicated that both the isoquinoline and phenyl moieties are crucial for antibacterial efficacy. mdpi.com For instance, the substitution of the phenyl group with pyridine (B92270) resulted in a complete loss of activity. mdpi.com

In a broader context of related quinone structures, pyrimidoisoquinolinquinones have shown inhibitory effects on Gram-positive pathogens with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 64 µg/mL. nih.govmdpi.com One derivative, compound 28, was found to be more potent against MRSA than the standard antibiotic vancomycin. nih.govmdpi.com Modifications to the quinone core, such as hydrophobicity and the chain length of attached functional groups, were systematically varied to establish a clear structure-activity relationship. nih.govmdpi.com Some of these derivatives also showed activity against the Gram-negative bacterium Klebsiella pneumoniae with MIC values of 64 µg/mL. nih.govmdpi.com

| Compound Class | Bacterial Strain(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Alkynyl Isoquinolines | S. aureus, MRSA, E. faecalis, VRE | MIC | Active | mdpi.com |

| Pyrimidoisoquinolinquinones | Gram-positive pathogens | MIC | 0.5-64 µg/mL | nih.govmdpi.com |

| Compound 28 (a pyrimidoisoquinolinquinone) | MRSA | MIC | More potent than vancomycin | nih.govmdpi.com |

| Pyrimidoisoquinolinquinones | K. pneumoniae | MIC | 64 µg/mL | nih.govmdpi.com |

Antifungal Activity

The antifungal potential of isoquinoline derivatives, particularly those with difluoromethyl groups, is a significant area of preclinical research. Studies have shown that these compounds can be effective against a variety of plant-pathogenic fungi.

Fifteen novel isoquinoline derivatives were synthesized by incorporating a diphenyl ether fragment into a 3,4-dihydroisoquinoline skeleton. jlu.edu.cn In vitro testing at a concentration of 50 mg/L revealed that several of these compounds exhibited strong antifungal activity. jlu.edu.cn Specifically, compounds Ic, Ie, and Il demonstrated inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis, which was comparable to the commercial fungicide Chlorothalonil. jlu.edu.cn Furthermore, compound Il showed an 83.3% inhibition rate against Fusarium graminearum, outperforming both Sanguinarine (64.2%) and Chlorothalonil (57.7%). jlu.edu.cn

In a related class of fluorinated quinoline analogs, several compounds showed good activity (>80%) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Another compound from this series was effective against Rhizoctonia solani, with an activity of 80.8%. mdpi.com The structure-activity relationship analysis of difluoromethyl pyrazole (B372694) derivatives indicated that modifications to hydrophobic groups, such as introducing thiazoles, enhanced antifungal activity against various fungi. acs.org For example, certain compounds displayed superior activity against Valsa mali compared to the commercial drug boscalid. acs.org One derivative, Ac12, from a series of 2,8-bis(trifluoromethyl)-4-quinolinol compounds, was particularly potent against S. sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. acs.org

| Compound/Class | Fungal Strain(s) | Concentration | Inhibition/Activity | Reference |

|---|---|---|---|---|

| Compounds Ic, Ie, Il | P. piricola, R. cerealis | 50 mg/L | ~93.0% | jlu.edu.cn |

| Compound Il | F. graminearum | 50 mg/L | 83.3% | jlu.edu.cn |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | S. sclerotiorum | 50 µg/mL | >80% | mdpi.com |

| Fluorinated quinoline analog (2g) | R. solani | 50 µg/mL | 80.8% | mdpi.com |

| Compound Ac12 | S. sclerotiorum | N/A | EC50: 0.52 µg/mL | acs.org |

| Compound Ac12 | B. cinerea | N/A | EC50: 0.50 µg/mL | acs.org |

Antiviral Activity (in vitro)

The isoquinoline scaffold is a core component of several compounds investigated for their antiviral properties. Research has identified isoquinoline derivatives as potential inhibitors of various viruses, including influenza and Human Immunodeficiency Virus (HIV).

Screening of a chemical library identified an isoquinolone compound (1) as a hit against both influenza A and B viruses, with 50% effective concentrations (EC50) between 0.2 and 0.6 µM. nih.gov However, this compound also showed significant cytotoxicity. nih.gov Subsequent synthesis and structure-activity relationship studies led to the discovery of compound 21, which, while having higher EC50 values (9.9 to 18.5 µM), exhibited greatly reduced cytotoxicity. nih.gov Mechanistic studies suggested that this class of compounds targets the viral polymerase activity. nih.gov

In the context of HIV, certain thiazolo[2, 3-a]isoindolone derivatives, which contain a related structural core, have been evaluated. One 3,5-dimethyl derivative was a potent and specific inhibitor of HIV-1 reverse transcriptase (RT) with a 50% inhibitory concentration (IC50) of 90 nM in vitro. jmchemsci.com Another derivative, 9b-(1-naphthyl)-2,3,5,9b-tetrahydrooxazolo[2,3-a]isoindol-5(9bH)-one, also potently inhibited HIV-RT in vitro with an IC50 of 1.8 μM. jmchemsci.com Furthermore, a series of 2-hydroxylisoquinoline-1,3-diones were developed as dual inhibitors of HIV RT-associated RNase H and polymerase activities, with several analogues inhibiting HIV replication in the low micromolar range. acs.org

| Compound/Class | Virus | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Isoquinolone compound (1) | Influenza A & B | Viral Polymerase | EC50 | 0.2-0.6 µM | nih.gov |

| Isoquinolone compound (21) | Influenza A & B | Viral Polymerase | EC50 | 9.9-18.5 µM | nih.gov |

| 3,5-dimethyl thiazolo[2, 3-a]isoindolone | HIV-1 | Reverse Transcriptase | IC50 | 90 nM | jmchemsci.com |

| 9b-(1-naphthyl)-2,3,5,9b-tetrahydrooxazolo[2,3-a]isoindol-5(9bH)-one | HIV-1 | Reverse Transcriptase | IC50 | 1.8 µM | jmchemsci.com |

| 2-Hydroxylisoquinoline-1,3-diones | HIV-1 | RNase H & Polymerase | EC50 | Low µM range | acs.org |

Anti-inflammatory and Antioxidant Properties (preclinical)

Quinoline and isoquinoline derivatives have been recognized for their anti-inflammatory and antioxidant activities in various preclinical models. researchgate.netnih.gov These properties are often linked to their ability to modulate inflammatory pathways and scavenge free radicals. nih.govacs.org

In preclinical studies, certain purine-2,6-dione (B11924001) derivatives demonstrated significant anti-inflammatory activity in models such as zymosan-induced peritonitis and carrageenan-induced paw edema. nih.gov The most active derivatives were found to reduce neutrophil count, inhibit vascular permeability, and decrease edema. nih.gov This anti-inflammatory effect was potentially linked to their ability to lower the levels of plasma TNF-α. nih.gov However, these specific compounds did not show significant antioxidant properties in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov

Other studies focusing on different chemical classes have highlighted antioxidant potential. Research on extracts from marine shrimp, rich in various lipid bioactives, demonstrated antioxidant capacity through DPPH, ABTS, and FRAP assays. mdpi.com While not directly involving isoquinolines, this research underscores the methods used to evaluate such properties in natural products. The general class of quinoline derivatives has been associated with both anti-inflammatory and antioxidant effects, making it a promising area for the development of new therapeutic agents for inflammatory disorders. researchgate.netacs.org

Preclinical Assessment of Imaging Agent Potential (e.g., SPECT)

The unique chemical structures of isoquinoline derivatives make them suitable scaffolds for the development of radiolabeled imaging agents for techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov SPECT imaging relies on gamma-emitting radioisotopes, such as Iodine-123 (¹²³I) or Technetium-99m (⁹⁹ᵐTc), which can be incorporated into bioactive molecules to visualize and quantify biological processes in vivo. nih.govresearchgate.net

Preclinical SPECT imaging is a valuable tool in drug development for noninvasively studying the biodistribution and pharmacokinetic properties of new drug candidates. nih.gov While direct studies on this compound as a SPECT agent are not prominent, the broader class of quinoline and isoquinoline derivatives has been explored. For example, ¹²⁴I-labeled 6-anilino-quinazoline derivatives have been used for their ability to bind to the Epidermal Growth Factor Receptor (EGFR), and other iodine-labeled compounds have been used to target different receptors and tumors. nih.gov

The development of radiopharmaceuticals often involves labeling a molecule that has a known affinity for a specific biological target. researchgate.net The versatility of radioiodine, which has isotopes suitable for both SPECT (¹²³I) and Positron Emission Tomography (PET) (¹²⁴I), allows for the development of theranostic agents where the same core molecule can be used for both diagnosis and therapy. researchgate.net Given the diverse biological activities of difluoromethylated isoquinolines, these compounds represent potential candidates for radiolabeling and subsequent evaluation as SPECT imaging agents for oncology or neurology applications. nih.gov

Applications As Advanced Chemical Building Blocks and Precursors

Synthesis of Complex Fused Heterocyclic Systems (e.g., Indole[2,1-a]isoquinolines, Triazoloisoquinolines)

The isoquinoline (B145761) nucleus is a foundational component for constructing polycyclic aromatic systems that are prevalent in pharmaceuticals and functional materials. nih.govpkusz.edu.cnacs.org The 8-(difluoromethyl) derivative serves as a key starting material for creating novel fused heterocycles.

Indolo[2,1-a]isoquinolines: These compounds are recognized for their diverse biological activities, including roles as tubulin-binding drugs and estrogen receptor modulators, as well as their use in fluorescent materials and organic semiconductors. pkusz.edu.cn The synthesis of substituted indolo[2,1-a]isoquinolines can be achieved through a direct double C-H annulation cascade. nih.govpkusz.edu.cn This method often utilizes a triazene (B1217601) as an internally cleavable directing group, allowing for a one-step protocol to access these complex scaffolds from aniline (B41778) derivatives and internal alkynes. nih.govpkusz.edu.cnacs.org The use of an appropriately substituted isoquinoline precursor, such as one bearing a difluoromethyl group, would allow for the generation of novel analogues within this class. For instance, a common strategy involves the C−H/N−H activation−annulation reactions, which provide an attractive approach to these scaffolds. pkusz.edu.cn

Triazoloisoquinolines: The synthesis of N-fused heterocycles like triazoloisoquinolines is another area where substituted isoquinolines are critical. acs.org Methodologies for creating these systems include transition-metal-free approaches involving 1,3-dien-5-ynes. scispace.com Other strategies have been developed for synthesizing derivatives such as 1-[3-(Trifluoromethyl)phenyl]- researchgate.netacs.orgtriazolo[4,3-a]isoquinoline, showcasing the versatility of the isoquinoline core in cycloaddition reactions. The difluoromethyl group at the 8-position can modulate the electronic and steric nature of the isoquinoline, influencing the regioselectivity and efficiency of these cyclization reactions.

Development of Chiral Ligands and Organic Materials

The rigid structure of the isoquinoline scaffold makes it an excellent platform for designing specialized molecules for asymmetric catalysis and materials science. nih.govamerigoscientific.com

Chiral Ligands: Isoquinoline structures are considered privileged frameworks for the development of chiral ligands used in asymmetric synthesis. nih.gov Chiral ligands based on tetrahydroquinoline scaffolds have been successfully synthesized and employed in iridium-catalyzed asymmetric hydrogenations. mdpi.com For example, ligands can be prepared from chiral 5,6,7,8-tetrahydroquinoline-8-ol, which is then functionalized with phosphine (B1218219) groups. mdpi.com The introduction of a difluoromethyl group at the 8-position could create a new class of chiral ligands with unique steric and electronic properties, potentially enhancing enantioselectivity in various metal-catalyzed reactions. nih.govoup.com

Organic Materials: In materials science, isoquinoline derivatives are explored for their potential in creating conductive polymers, optical materials, and sensors. amerigoscientific.com The ability to modify the isoquinoline structure allows for the design of materials with specific electronic and optical characteristics. amerigoscientific.com Furthermore, isoquinolines are used as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. amerigoscientific.com The strong electron-withdrawing nature of the difluoromethyl group in 8-(difluoromethyl)isoquinoline can significantly alter the photophysical properties of resulting materials, making it a target for developing novel fluorosensors or components in organic light-emitting diodes (OLEDs). A visible-light-driven radical difluoromethylation of isocyanides has been shown to produce difluoromethylated isoquinolines, highlighting a pathway to such advanced materials. acs.org

Strategies for Medicinal Chemistry Lead Generation and Optimization

The isoquinoline framework is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as the core of molecules with a wide range of pharmacological activities. nih.gov The incorporation of a difluoromethyl group is a modern strategy to enhance the pharmaceutical potential of these scaffolds. nih.gov

Lead Generation: The difluoromethyl group (CF2H) has significant potential in drug design, and its incorporation into biologically active scaffolds like isoquinoline is an important strategy for identifying new lead compounds. nih.gov The unique properties of the CF2H group can lead to improved metabolic stability and cell membrane permeability. nih.gov Synthetic methods that allow for the direct difluoromethylation of heterocyclic systems are therefore highly valuable for generating libraries of novel compounds for high-throughput screening. For example, a visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides has been developed to synthesize CF3-containing isoquinoline-1,3-diones, and similar strategies are applied for CF2H-containing analogues. researchgate.net

Bioisosteric Replacement Strategies in Molecular Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. drugdesign.org The difluoromethyl group is a highly effective bioisostere for several common functional groups.

The difluoromethyl (CF2H) group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.gov It is also viewed as isosteric and isopolar to a hydroxyl group, while uniquely acting as a lipophilic hydrogen bond donor. researchgate.net This dual character allows it to mimic the hydrogen-bonding capacity of a hydroxyl group while potentially improving metabolic stability and membrane permeability.

In the context of this compound, the CF2H group can be strategically employed to replace an 8-hydroxy or 8-aminoisoquinoline (B1282671) moiety. This substitution can block sites of metabolic oxidation, a common issue with phenol (B47542) and aniline-containing compounds, thereby enhancing the molecule's in vivo half-life. chemrxiv.org For example, in the optimization of kinase inhibitors, replacing a key hydrogen-bonding group with a difluoromethyl group can maintain or improve target affinity while addressing metabolic liabilities. nih.govjst.go.jp This strategy is particularly relevant for isoquinoline-based compounds, which are known to target a variety of enzymes and receptors. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 8-(Difluoromethyl)isoquinoline. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and through-space or through-bond couplings.

¹H NMR

In the ¹H NMR spectrum of this compound, the protons on the isoquinoline (B145761) core would appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. The most distinctive signal would be from the difluoromethyl group's single proton (-CHF₂). This proton is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F), with a characteristic coupling constant of approximately 50-60 Hz. Its chemical shift would be significantly downfield compared to a methyl group, likely in the range of δ 6.0-7.0 ppm, due to the strong deshielding effect of the adjacent fluorine atoms. The specific positions of the six aromatic protons on the isoquinoline ring would be influenced by the electron-withdrawing nature of the difluoromethyl group, leading to distinct chemical shifts and coupling patterns that allow for their unambiguous assignment.

¹³C NMR

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the difluoromethyl group (-CHF₂) is expected to exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to the one-bond coupling to the two fluorine atoms (¹JC-F), with a large coupling constant, typically in the range of 230-250 Hz. The carbons of the isoquinoline ring would appear in the aromatic region (δ 110-160 ppm). The C-8 carbon, directly attached to the difluoromethyl group, would experience a significant downfield shift and also exhibit coupling to the fluorine atoms (²JC-F).

¹⁹F NMR

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two equivalent fluorine atoms of the -CHF₂ group would give rise to a single signal. This signal would appear as a doublet due to coupling with the single adjacent proton (¹JF-H), with a coupling constant matching that observed in the ¹H NMR spectrum (approximately 50-60 Hz). The chemical shift is sensitive to the electronic environment; for difluoromethyl groups attached to aromatic rings, this shift typically appears in the range of δ -90 to -130 ppm relative to a standard like CFCl₃. For instance, in a related structure, (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide, the ¹⁹F NMR signal for the -CHF₂ group is a doublet observed around δ -120 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CHF₂ | ¹H NMR | ~6.0 - 7.0 | Triplet (t) | ¹JH-F ≈ 50-60 |

| Aromatic-H | ¹H NMR | ~7.0 - 9.5 | Multiplets/Doublets | Varies |

| -CHF₂ | ¹³C NMR | ~110 - 120 | Triplet (t) | ¹JC-F ≈ 230-250 |

| Aromatic-C | ¹³C NMR | ~110 - 160 | Singlets/Doublets | Varies |

| -CHF₂ | ¹⁹F NMR | ~ -90 to -130 | Doublet (d) | ¹JF-H ≈ 50-60 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. measurlabs.com This accuracy allows for the differentiation between compounds with the same nominal mass but different chemical formulas. researchgate.net Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. acs.org For this compound (C₁₀H₇F₂N), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value, with an expected mass accuracy of less than 5 ppm. nih.gov

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (m/z) | Expected Found Mass (m/z) |

|---|---|---|---|

| C₁₀H₇F₂N | [M+H]⁺ | 180.0624 | 180.0624 ± 0.0009 |

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine its absolute configuration, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. d-nb.info Studies on related isoquinoline derivatives reveal that the bicyclic system is generally planar. evitachem.comnih.gov X-ray analysis would confirm the planarity of the isoquinoline core in this molecule and detail the specific orientation of the difluoromethyl group relative to the aromatic rings. researchgate.net This information is crucial for understanding potential steric effects and how the molecule packs in a solid form, which influences its physical properties.

Other Spectroscopic and Thermal Analysis Techniques (e.g., IR, TGA, DTA)

Other analytical methods provide complementary structural and stability information.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. optica.org For this compound, the spectrum would show characteristic C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic C-H in the -CHF₂ group (around 2900-3000 cm⁻¹). Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. rsc.org The C=N and C=C stretching vibrations of the isoquinoline ring system would appear in the 1500-1650 cm⁻¹ region. rsc.orgaip.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These thermal analysis techniques are used to evaluate the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition points. ugm.ac.id DTA measures the temperature difference between the sample and a reference material, revealing information about thermal events like melting, crystallization, and decomposition. researchgate.net For a stable crystalline solid, the TGA curve would show a flat baseline until the onset of decomposition, while the DTA would show a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks if decomposition occurs. ugm.ac.id

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Difluoromethylated Isoquinolines

The synthesis of difluoromethylated isoquinolines has seen significant progress, yet the development of more efficient, sustainable, and versatile methods remains a key research focus. Current strategies often involve radical, transition-metal-catalyzed, nucleophilic, and electrophilic difluoromethylation reactions. researchgate.netrsc.org

Future efforts are likely to concentrate on several key areas:

Transition-Metal-Free Reactions: Developing methods that avoid transition metals is a significant goal for sustainable chemistry. Recent work has demonstrated the potential of organic photoredox catalysis using catalysts like Erythrosin B with O2 as a green oxidant for the direct C-H difluoromethylation of heterocycles. researchgate.netnih.gov Further exploration of metal-free, visible-light-promoted radical difluoromethylation/cyclization of precursors like N-benzamides offers a promising route to CF2H-containing isoquinoline-1,3-diones. researchgate.net

Multicomponent Reactions: Designing one-pot reactions that combine multiple starting materials to construct complex molecules in a single step is highly desirable for efficiency and atom economy. A recently developed multicomponent dearomative difluoroalkylation of isoquinolines using difluorinated silyl (B83357) enol ethers showcases a transition-metal- and organic-catalyst-free approach. acs.org

Late-Stage Functionalization: The ability to introduce a difluoromethyl group into a complex molecule, such as a drug candidate, in the final steps of a synthesis is of great practical importance. mdpi.com Palladium-catalyzed difluoromethylation of aryl chlorides and triflates has shown promise for the late-stage modification of drug and agrochemical molecules. acs.org Future work will likely focus on expanding the scope and functional group tolerance of these late-stage difluoromethylation reactions. rsc.org

Novel Reagents: The development of new and more efficient difluoromethylating reagents is crucial. While reagents like TMSCF2H, difluoromethyl phenyl sulfone, and S-(Difluoromethyl)diarylsulfonium salts are used, the search for more stable, selective, and cost-effective alternatives continues. acs.orgacs.org

| Synthetic Strategy | Key Features | Representative Example |

| Organic Photoredox Catalysis | Metal-free, uses visible light and a green oxidant (O2). researchgate.netnih.gov | Direct C-H difluoromethylation of heterocycles using Erythrosin B. researchgate.net |

| Multicomponent Dearomative Difluoroalkylation | Transition-metal- and catalyst-free, good for constructing gem-difluorinated heterocycles. acs.org | Reaction of isoquinolines with difluorinated silyl enol ethers. acs.org |

| Visible-Light Induced Radical Cyclization | Metal-free, mild reaction conditions, good for synthesizing CF2H-containing isoquinoline-1,3-diones. researchgate.net | Direct radical difluoromethylation of N-benzamides using NaSO2CF2H. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Suitable for late-stage functionalization of aryl chlorides and triflates. acs.org | Difluoromethylation of drug/agrochemical molecules containing an aryl chloride. acs.org |

Advanced Mechanistic Investigations and Computational Tool Integration for Reaction Discovery

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new transformations. Future research will increasingly rely on a synergistic approach combining experimental mechanistic studies and computational chemistry.

Key areas of focus will include:

Mechanistic Elucidation: Detailed studies involving kinetic analysis, isotope labeling, and the identification of reaction intermediates will be crucial to unravel the complex pathways of difluoromethylation reactions. researchgate.net For instance, understanding whether a reaction proceeds via a radical, organometallic, or carbene intermediate is essential for controlling selectivity and improving yields. researchgate.netbeilstein-journals.orgwiley.com

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction energetics, transition state structures, and the role of catalysts. researchgate.net These computational tools can be used to predict the feasibility of new reactions, explain observed regioselectivity, and guide the design of more efficient catalysts and reagents. researchgate.net The artificial force-induced reaction (AFIR) method is an example of a computational tool that can aid in the discovery of new chemical reactions. researchgate.net

Integrated Approaches: The most powerful strategy will involve the tight integration of experimental and computational methods. Computational predictions can guide experimental design, while experimental results provide crucial benchmarks for refining computational models. This iterative cycle of prediction and validation will accelerate the discovery and optimization of novel difluoromethylation reactions.

Broadening the Scope of Biological Target Identification and Validation in Preclinical Models

While isoquinoline (B145761) alkaloids, in general, have been studied for a wide range of biological activities, including anticancer and antimicrobial effects, the specific biological targets of 8-(difluoromethyl)isoquinoline and its derivatives are less well-defined. researchgate.netnih.gov Future research will need to focus on systematically identifying and validating the molecular targets of these compounds.

This will involve:

Target Identification: Employing modern chemical biology techniques is essential for pinpointing the protein targets responsible for the observed biological effects of difluoromethylated isoquinolines. nih.gov This can be achieved through methods like affinity chromatography, activity-based protein profiling, and genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 screening. nih.gov Computational methods can also be used to infer potential targets based on the compound's structure. nih.gov

Preclinical Validation: Once potential targets are identified, their relevance must be validated in preclinical models of disease. This involves demonstrating that the compound's therapeutic effects are indeed mediated through the proposed target. sci-hub.st Studies in cell culture and animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds. researchgate.netsci-hub.st

Exploration of New Therapeutic Areas: The unique properties of the difluoromethyl group may allow these compounds to interact with novel biological targets. researchgate.net Systematic screening of this compound and related compounds against a wide range of biological assays could uncover new therapeutic opportunities in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. nih.govnih.gov

| Research Phase | Key Methodologies | Desired Outcome |

| Target Identification | Affinity-based methods, genetic screening (RNAi, CRISPR), computational inference. nih.gov | Identification of specific protein targets. |

| Preclinical Validation | Cell-based assays, animal models of disease. researchgate.netsci-hub.st | Confirmation of target engagement and therapeutic efficacy. |

| Therapeutic Expansion | High-throughput screening against diverse biological targets. | Discovery of novel therapeutic applications. |

Exploration of New Applications in Materials Science and Agrochemicals

The influence of the difluoromethyl group extends beyond pharmaceuticals into the realms of materials science and agrochemicals. researchgate.netresearchgate.net

Materials Science: Fluorinated organic molecules can possess unique electronic and optical properties. evitachem.com The introduction of a difluoromethyl group into the isoquinoline scaffold could lead to the development of novel materials for applications such as organic light-emitting diodes (OLEDs), sensors, and functional polymers. evitachem.com Future research could explore the synthesis and characterization of polymers and small molecules incorporating the this compound core to evaluate their photophysical and electronic properties.

Agrochemicals: The difluoromethyl group is a common feature in modern pesticides due to its ability to enhance metabolic stability and biological activity. researchgate.netacs.org Difluoromethylated compounds have shown promise as fungicides, herbicides, and insecticides. acs.org For example, several fungicides containing a difluoromethylpyrazole carboxamide moiety have been successfully developed. ccspublishing.org.cn The this compound scaffold could serve as a novel template for the design of new agrochemicals with improved efficacy and environmental profiles. Future work will involve the synthesis of a library of derivatives and their systematic screening for pesticidal activity. acs.org

Q & A

Q. What are the preferred synthetic routes for 8-(Difluoromethyl)isoquinoline in laboratory settings?

The synthesis of this compound typically involves two primary strategies: (1) direct fluorination of pre-functionalized isoquinoline precursors using fluorinating agents like Selectfluor, and (2) cyclization of fluorinated benzene derivatives with appropriate amine or acetal intermediates. For example, Schiff base formation followed by borohydride reduction and cyclization has been adapted from methods used for brominated analogs . Structural confirmation relies on NMR spectroscopy (to track fluorination patterns) and X-ray crystallography (to validate regioselectivity and planarity) .

Q. How does the difluoromethyl group at the 8-position influence the compound’s electronic and steric properties?

The difluoromethyl group is electron-withdrawing , polarizing the isoquinoline ring and altering its reactivity in electrophilic substitution reactions. This group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability, while reducing basicity (pKa ~3.5–4.0 for the pyridine nitrogen) due to inductive effects. Steric effects are minimal compared to trifluoromethyl analogs, allowing tighter binding to planar biological targets like enzyme active sites .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- ¹⁹F NMR to confirm fluorination position and purity (δ range: -110 to -125 ppm for CF₂ groups).